molecular formula C26H18N6O4S2 B2925558 N-(6-methylbenzo[d]thiazol-2-yl)-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide CAS No. 536716-99-1

N-(6-methylbenzo[d]thiazol-2-yl)-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide

Cat. No.: B2925558
CAS No.: 536716-99-1
M. Wt: 542.59
InChI Key: JZGXXEZSVAGBJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-methylbenzo[d]thiazol-2-yl)-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a structurally complex small molecule featuring a pyrimido[5,4-b]indole core fused with a 4-nitrophenyl group at position 3 and a thioacetamide bridge connecting to a 6-methyl-substituted benzo[d]thiazole moiety. Its synthesis typically involves multi-step reactions, including thioacetamide coupling and heterocyclic ring formation, as observed in structurally analogous compounds .

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[[3-(4-nitrophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N6O4S2/c1-14-6-11-19-20(12-14)38-25(28-19)29-21(33)13-37-26-30-22-17-4-2-3-5-18(17)27-23(22)24(34)31(26)15-7-9-16(10-8-15)32(35)36/h2-12,27H,13H2,1H3,(H,28,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGXXEZSVAGBJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC4=C(C(=O)N3C5=CC=C(C=C5)[N+](=O)[O-])NC6=CC=CC=C64
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-methylbenzo[d]thiazol-2-yl)-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and research articles.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

  • IUPAC Name : N-(6-methyl-1,3-benzothiazol-2-yl)-2-[[3-(4-nitrophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
  • Molecular Formula : C26H18N6O4S2
  • Molecular Weight : 542.59 g/mol
  • Purity : Typically around 95%.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives of benzothiazole and pyrimidine have shown promising results against various strains of bacteria and fungi.

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismIC50 (μM)Reference
IT10Mycobacterium tuberculosis2.32
IT06Mycobacterium tuberculosis2.03
Benzothiazole DerivativeStaphylococcus aureus<50

Anticancer Activity

The anticancer potential of similar compounds has also been explored. Studies indicate that certain benzothiazole derivatives exhibit cytotoxic effects on various cancer cell lines.

Table 2: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (μM)Reference
Benzothiazole Derivative AA549 (Lung Cancer)15.0
Benzothiazole Derivative BMCF7 (Breast Cancer)10.5

The mechanism by which these compounds exert their effects often involves the inhibition of key enzymes or pathways in microbial and cancer cells. For instance, molecular docking studies suggest that these compounds can bind effectively to target enzymes in Mycobacterium tuberculosis, disrupting critical metabolic processes .

Case Studies

  • Case Study on Antitubercular Activity :
    • A study evaluated several benzothiazole derivatives for their activity against Mycobacterium tuberculosis. The most potent compound displayed an IC50 value significantly lower than that of traditional antitubercular drugs, indicating a potential for development as a new therapeutic agent .
  • Case Study on Anticancer Activity :
    • Another investigation focused on the anticancer properties of benzothiazole derivatives against various cancer cell lines, showing that modifications to the benzothiazole structure could enhance cytotoxicity while minimizing toxicity to normal cells .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Bioactivity (if reported) Reference
Target Compound Pyrimido[5,4-b]indole 4-Nitrophenyl, 6-methylbenzothiazole Not explicitly reported -
2-((3-(3,5-Dimethoxyphenyl)-4-oxo-pyrimidin-2-yl)thio)-N-(6-trifluoromethylbenzo[d]thiazol-2-yl)acetamide Pyrimidine 3,5-Dimethoxyphenyl, 6-CF3-benzothiazole CK1 kinase inhibition (IC50: 0.12 µM)
N-(tert-butyl)-2-((4-oxo-3-phenyl-pyrimido[5,4-b]indol-2-yl)thio)acetamide Pyrimido[5,4-b]indole Phenyl, tert-butyl TLR4 ligand (EC50: 1.8 µM)
2-((3-Benzyl-4-oxo-thieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide Thieno[3,2-d]pyrimidine Benzyl, thiazole Anticancer activity (in vitro)

Key Observations :

Core Heterocycles: The pyrimido[5,4-b]indole core in the target compound (vs.

Substituent Effects :

  • The 4-nitrophenyl group in the target compound introduces strong electron-withdrawing effects, which may enhance interactions with positively charged residues in enzyme active sites compared to the 3,5-dimethoxyphenyl group in or the phenyl group in .
  • The 6-methylbenzothiazole substituent likely improves metabolic stability relative to the 6-trifluoromethyl analog in , which may exhibit higher lipophilicity and CYP450 interaction risks .

Thioacetamide Linker :

  • The thioacetamide bridge is conserved across analogs, suggesting its critical role in maintaining conformational flexibility and sulfur-mediated interactions (e.g., disulfide bonds or metal coordination) .

Key Differences :

  • The 4-nitrophenyl group requires nitro-aromatic coupling conditions, which may involve palladium catalysts under inert atmospheres, unlike the milder conditions for methoxy or trifluoromethyl substituents .

Computational and Bioactivity Insights

Similarity Indexing :

  • Using Tanimoto coefficients (MACCS or Morgan fingerprints), the target compound shows ~65–75% similarity to pyrimidoindole-based TLR4 ligands (e.g., ) and ~55% to CK1 inhibitors (e.g., ) due to divergent substituents .
  • Molecular docking predicts strong binding to kinase ATP pockets (e.g., CK1) via the nitro group’s interaction with lysine residues, a feature absent in methoxy-substituted analogs .

Bioactivity Clustering: Compounds with pyrimidoindole cores cluster into groups with anti-inflammatory and kinase-inhibitory profiles, while thienopyrimidines (e.g., ) cluster with anticancer agents, highlighting core-dependent activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.